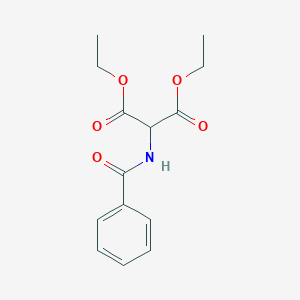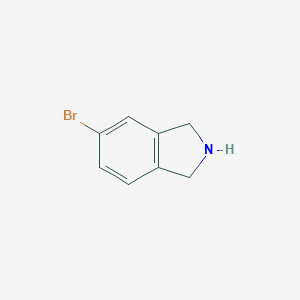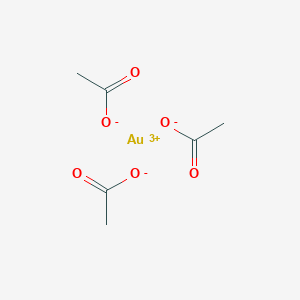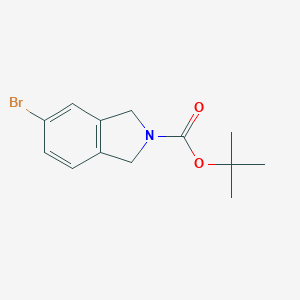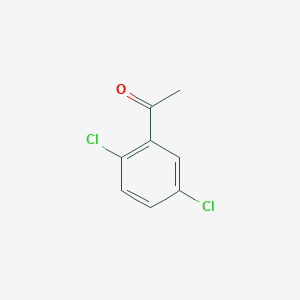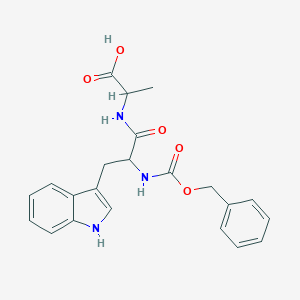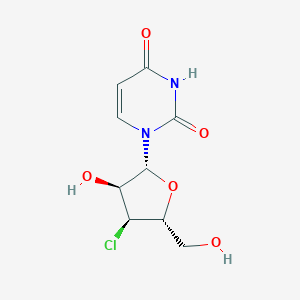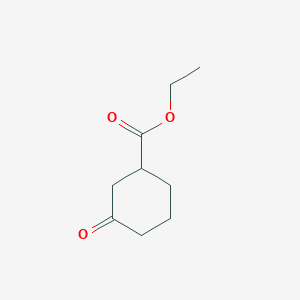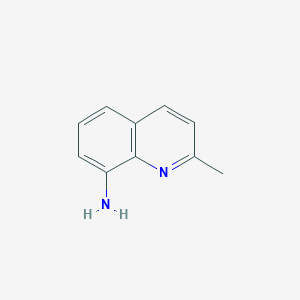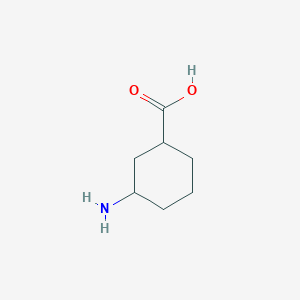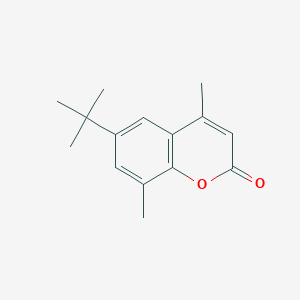
6-Tert-butyl-4,8-dimethylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tert-butyl-4,8-dimethylchromen-2-one, also known as DMC, is a synthetic compound that belongs to the class of coumarin derivatives. DMC has gained significant attention due to its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 6-Tert-butyl-4,8-dimethylchromen-2-one involves its ability to interact with various molecular targets in the body. 6-Tert-butyl-4,8-dimethylchromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 6-Tert-butyl-4,8-dimethylchromen-2-one also inhibits the activity of lipoxygenase (LOX), which is an enzyme involved in the production of leukotrienes, which are potent pro-inflammatory mediators. In addition, 6-Tert-butyl-4,8-dimethylchromen-2-one has been found to activate the Nrf2-Keap1 pathway, which is a cellular defense mechanism against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
6-Tert-butyl-4,8-dimethylchromen-2-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 6-Tert-butyl-4,8-dimethylchromen-2-one can inhibit the proliferation of cancer cells and induce apoptosis. 6-Tert-butyl-4,8-dimethylchromen-2-one has also been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. In animal studies, 6-Tert-butyl-4,8-dimethylchromen-2-one has been shown to reduce inflammation and oxidative stress in various organs, including the brain, liver, and heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Tert-butyl-4,8-dimethylchromen-2-one in lab experiments is its high purity and stability. 6-Tert-butyl-4,8-dimethylchromen-2-one can be easily synthesized in large quantities and can be stored for long periods without degradation. 6-Tert-butyl-4,8-dimethylchromen-2-one is also relatively inexpensive compared to other coumarin derivatives. However, one of the limitations of using 6-Tert-butyl-4,8-dimethylchromen-2-one in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, the pharmacological effects of 6-Tert-butyl-4,8-dimethylchromen-2-one may vary depending on the experimental conditions and the type of cells or tissues used.
Direcciones Futuras
There are several future directions for the research on 6-Tert-butyl-4,8-dimethylchromen-2-one. One of the potential applications of 6-Tert-butyl-4,8-dimethylchromen-2-one is in the development of novel anti-inflammatory and anti-tumor drugs. 6-Tert-butyl-4,8-dimethylchromen-2-one can also be used as a fluorescent probe for the detection of metal ions in biological samples. In addition, the use of 6-Tert-butyl-4,8-dimethylchromen-2-one as a photosensitizer for photodynamic therapy is an area of active research. Further studies are needed to investigate the pharmacokinetics, toxicity, and efficacy of 6-Tert-butyl-4,8-dimethylchromen-2-one in vivo. The development of novel formulations and delivery systems for 6-Tert-butyl-4,8-dimethylchromen-2-one may also improve its pharmacological properties.
Métodos De Síntesis
The synthesis of 6-Tert-butyl-4,8-dimethylchromen-2-one involves the reaction of 4-hydroxycoumarin with tert-butylchlorodiphenylsilane and trimethylsilyl chloride in the presence of a catalyst. The reaction proceeds through the formation of a siloxane intermediate, which is then converted into 6-Tert-butyl-4,8-dimethylchromen-2-one through a dehydration reaction. The yield of 6-Tert-butyl-4,8-dimethylchromen-2-one synthesis can be improved by optimizing the reaction conditions, such as reaction temperature, reaction time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
6-Tert-butyl-4,8-dimethylchromen-2-one has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, 6-Tert-butyl-4,8-dimethylchromen-2-one has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties. 6-Tert-butyl-4,8-dimethylchromen-2-one has also been investigated for its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In pharmacology, 6-Tert-butyl-4,8-dimethylchromen-2-one has been found to exhibit anticoagulant and antiplatelet activities, which make it a promising candidate for the treatment of cardiovascular diseases. In biochemistry, 6-Tert-butyl-4,8-dimethylchromen-2-one has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propiedades
Número CAS |
17874-33-8 |
|---|---|
Nombre del producto |
6-Tert-butyl-4,8-dimethylchromen-2-one |
Fórmula molecular |
C15H18O2 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
6-tert-butyl-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C15H18O2/c1-9-7-13(16)17-14-10(2)6-11(8-12(9)14)15(3,4)5/h6-8H,1-5H3 |
Clave InChI |
BQCUNTCSOSCBOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1OC(=O)C=C2C)C(C)(C)C |
SMILES canónico |
CC1=CC(=CC2=C1OC(=O)C=C2C)C(C)(C)C |
Otros números CAS |
17874-33-8 |
Sinónimos |
4,8-dimethyl-6-tert-butyl-chromen-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



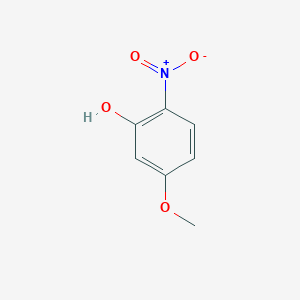
![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)
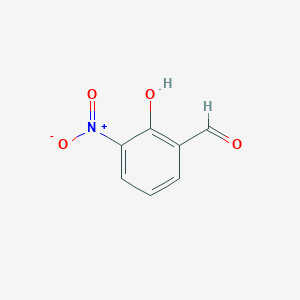
![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)
